N-(4-ethylphenyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
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Overview
Description
N-(4-ethylphenyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing both pyrazole and pyrimidine rings. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 is likely due to its structural features, particularly the pyrazolo[3,4-d]pyrimidine scaffold .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It also induces apoptosis within HCT cells . These effects are indicative of the compound’s potential as a therapeutic agent in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core. For example, the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate can form the pyrazole ring, which is then further reacted with formamide to form the pyrazolo[3,4-d]pyrimidine core.
Acetylation: The pyrazolo[3,4-d]pyrimidine core is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetamide group.
N-Alkylation: The final step involves the N-alkylation of the acetamide group with 1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
N-(4-ethylphenyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the treatment of cancer, inflammation, and infectious diseases.
Biological Research: Researchers use this compound to study its effects on cellular processes and pathways. It is used in assays to investigate its mechanism of action and potential therapeutic benefits.
Chemical Biology: The compound is used as a tool to probe biological systems and understand the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(4-ethylphenyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A simpler compound with similar biological activities but lacking the additional functional groups present in the target compound.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a different ring fusion pattern, which may exhibit different biological activities and selectivity.
Trifluoromethyl-substituted pyrimidine derivatives: These compounds contain a trifluoromethyl group, which can enhance their biological activity and metabolic stability.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetamide group, which can influence its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-3-11-4-6-12(7-5-11)19-14(22)9-21-10-17-15-13(16(21)23)8-18-20(15)2/h4-8,10H,3,9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBSNJKDTZSSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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